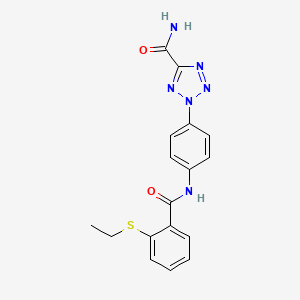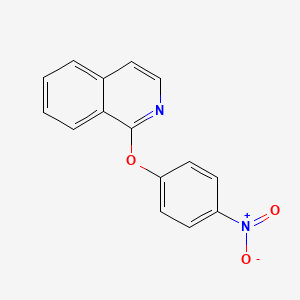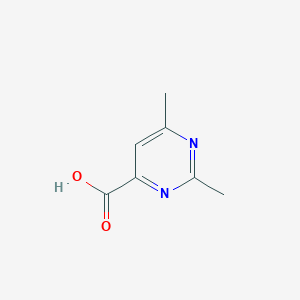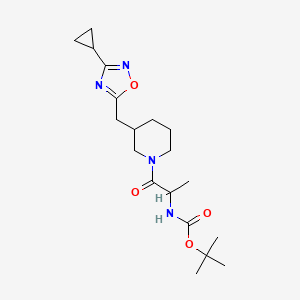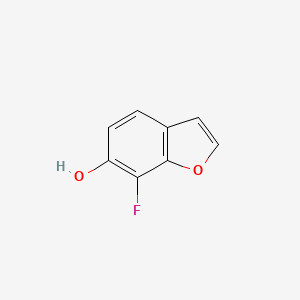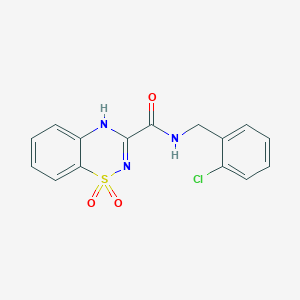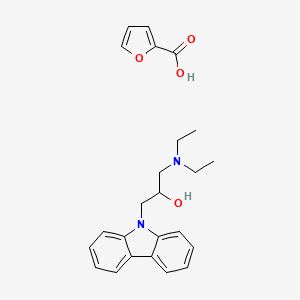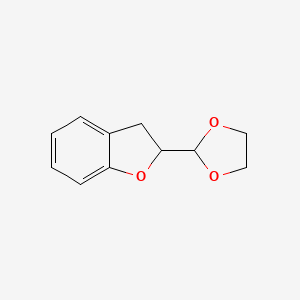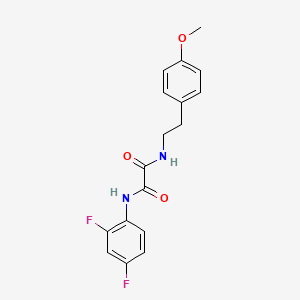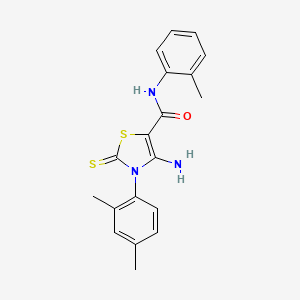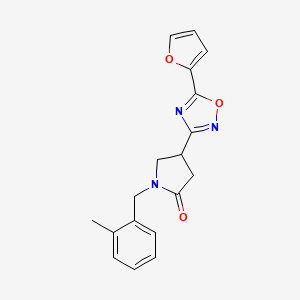![molecular formula C18H16N4O4S B2455044 N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide CAS No. 941948-80-7](/img/structure/B2455044.png)
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which is a key component of the compound, involves a direct annulation of hydrazides with methyl ketones. This process uses K2CO3 as a base and achieves an unexpected and highly efficient C-C bond cleavage. The reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, a key component of the compound, consists of a five-membered heterocyclic ring system. This ring system includes two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
Oxadiazoles, a key component of the compound, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications. These molecules have also established themselves as a potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .科学的研究の応用
Antibacterial Properties
The compound is part of a class of molecules that have been developed as new antibiotics to address the decrease in the efficacy of traditional antibiotics . These molecules have shown promising results in combating bacterial resistance, which has become a global problem due to the overuse of antibiotics .
Anticancer Applications
The compound has shown significant potential as an anticancer agent. Derivatives of the compound, specifically those containing the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide moiety, have been identified as promising new anticancer drugs . In vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
Development of New Drugs
The compound’s structure allows for modifications that can enhance its activity. For example, replacing the 1-N substituent with vinyl, fluoroethyl, cyclopropyl, or difluorophenyl can enhance the activity . This makes it a valuable candidate for the development of new drugs with improved efficacy.
Study of Structure-Activity Relationships (SARs)
The compound is used in the study of structure-activity relationships (SARs), which are key in the design and development of new drugs. Understanding the SARs of this compound can provide insights into how structural changes can affect its biological activity .
Research on Antibiotic Resistance
The compound is used in research on antibiotic resistance. Studies involving this compound can provide valuable insights into the mechanisms of resistance and help in the development of strategies to overcome it .
Apoptosis Induction
Certain derivatives of the compound have shown to significantly induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase . This makes it a potential candidate for the development of new cancer therapies.
作用機序
While the exact mechanism of action for this specific compound is not mentioned in the search results, oxadiazoles have been found to have a wide range of applications, including medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
特性
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-10-16-20-21-18(26-16)27-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJNYCDGWZKIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

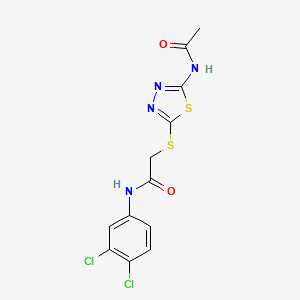
![Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2454963.png)
